Methyl b-neuraminic acid methyl ester

概要

説明

Methyl b-neuraminic acid methyl ester is a synthetic monosaccharide used primarily in the synthesis of oligosaccharides and polysaccharides. It is a derivative of neuraminic acid, which is a key component in various biological processes, including cell signaling and molecular recognition .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl b-neuraminic acid methyl ester typically involves the methylation of neuraminic acid. This process can be achieved through the reaction of neuraminic acid with methanol in the presence of an acid catalyst such as trimethylchlorosilane. The reaction is carried out at room temperature, providing a convenient and efficient method for esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve consistent results .

化学反応の分析

Types of Reactions: Methyl b-neuraminic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Methyl NANA is primarily recognized for its role as a sialic acid analog , which is significant in the development of neuraminidase inhibitors. These inhibitors are essential in treating viral infections, particularly influenza, by preventing the release of new viral particles from infected cells. The potential applications include:

- Antiviral Drug Development : Methyl NANA can be utilized to design and synthesize novel antiviral agents that mimic natural sialic acids, thereby interfering with viral binding and entry into host cells.

- Therapeutic Agents : The synthesis of unnatural N-substituted sialic acids from Methyl NANA can lead to the discovery of new therapeutic agents targeting diseases where sialic acid recognition is crucial, such as certain bacterial infections and cancer.

Biochemical Research

In biochemical research, Methyl NANA serves multiple functions:

- Cell-Cell Interaction Studies : Its structural similarity to natural sialic acids allows researchers to probe cell-cell interactions and immune recognition processes. For instance, studies have shown that Methyl NANA can inhibit the binding of influenza viruses to host cells, providing insights into potential antiviral strategies.

- Glycoprotein and Glycolipid Research : Methyl NANA is incorporated into glycoproteins and glycolipids, affecting cellular recognition processes critical in various biological systems.

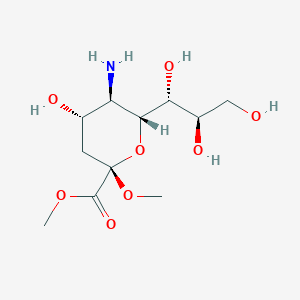

Structural Characteristics

Methyl β-neuraminic acid methyl ester has a molecular formula of and a molecular weight of approximately 295.29 g/mol. The compound features a methyl ester group attached to the carboxylic acid of neuraminic acid, enhancing its solubility and reactivity in biochemical applications. The stereochemistry is vital, as the beta configuration influences its biological activity and interaction with receptors.

Case Study 1: Antiviral Activity

A study investigated the role of Methyl NANA in inhibiting influenza virus binding to host cells. The results indicated that Methyl NANA effectively competes with natural sialic acids for binding sites on viral hemagglutinin, suggesting its potential as an antiviral agent.

Case Study 2: Immune Modulation

Research has shown that Methyl NANA can modulate immune responses due to its structural resemblance to naturally occurring sialic acids involved in cellular signaling. This property may be exploited in therapeutic strategies aimed at enhancing immune recognition or evasion mechanisms against pathogens.

作用機序

The mechanism of action of methyl b-neuraminic acid methyl ester involves its incorporation into glycosylation pathways. It serves as a substrate for enzymes such as sialidase and neuraminidase, which hydrolyze the ester bond to release neuraminic acid. This process is crucial for the modification of glycoproteins and glycolipids, affecting cell signaling and molecular recognition .

類似化合物との比較

Neuraminic acid: The parent compound, which lacks the methyl ester group.

N-acetylneuraminic acid: A derivative with an acetyl group, commonly found in biological systems.

Methyl alpha-neuraminic acid methyl ester: An isomer with a different stereochemistry

Uniqueness: Methyl b-neuraminic acid methyl ester is unique due to its specific methylation pattern, which provides distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and biotechnological applications .

生物活性

Methyl β-neuraminic acid methyl ester (MNeu5AcOMe) is a derivative of sialic acid, a nine-carbon sugar that plays a crucial role in various biological processes, including cell signaling, immune response, and pathogen interactions. This article delves into the biological activity of MNeu5AcOMe, highlighting its synthesis, biological significance, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

Methyl β-neuraminic acid methyl ester is synthesized from N-acetylneuraminic acid (Neu5Ac) through methylation reactions. The chemical structure can be represented as follows:

The synthesis typically involves the use of reagents such as dimethyl sulfate or methyl iodide in the presence of a base to facilitate the methylation of the hydroxyl group at the C-4 position of Neu5Ac.

Role in Cell Biology

Sialic acids, including MNeu5AcOMe, are found on the surface of cells and are involved in various biological functions:

- Cell Recognition : Sialic acids play a vital role in cell-cell interactions and recognition processes. They are critical for the binding of pathogens to host cells.

- Immune Modulation : Sialylation of glycoproteins can modulate immune responses, influencing inflammation and pathogen clearance.

- Neurobiology : In the nervous system, sialic acids are implicated in neuronal development and synaptic plasticity.

Enzymatic Pathways

MNeu5AcOMe can be utilized to manipulate sialic acid levels in cells. Research indicates that it acts as a substrate for sialyltransferases, which are enzymes that transfer sialic acid residues to glycoproteins and glycolipids. This property makes it a valuable tool in studying sialylation processes in various biological contexts .

Case Studies

-

Sialyltransferase Inhibition :

A study demonstrated that MNeu5AcOMe could inhibit sialyltransferases involved in cancer metastasis. The inhibition led to reduced migratory capacity of cancer cells and diminished tumor growth in vivo. This suggests potential therapeutic applications for MNeu5AcOMe in cancer treatment . -

Viral Interactions :

Research has shown that modifications of sialic acids can influence viral binding and infection. For instance, 4-O-acetylated Neu5Ac has been found to inhibit hemagglutinin activity of influenza viruses. MNeu5AcOMe's structural similarity allows it to serve as a model compound for studying these interactions . -

Metabolic Pathways :

A recent study utilizing NMR techniques monitored the biosynthesis pathway of sialic acids, including MNeu5AcOMe. The findings revealed insights into the enzymatic steps involved and highlighted the importance of intermediates like N-acetylmannosamine (ManNAc) .

Data Summary

| Study | Findings | Implications |

|---|---|---|

| Sialyltransferase Inhibition | Reduced migration and tumor growth in cancer models | Potential cancer therapy |

| Viral Interactions | Inhibition of hemagglutinin by modified sialic acids | Insights into antiviral strategies |

| Metabolic Pathway Monitoring | Real-time tracking of sialic acid biosynthesis | Understanding metabolic regulation |

特性

IUPAC Name |

methyl (2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO8/c1-18-10(17)11(19-2)3-5(14)7(12)9(20-11)8(16)6(15)4-13/h5-9,13-16H,3-4,12H2,1-2H3/t5-,6+,7+,8+,9+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXUBNUGEDSQNU-PFQGKNLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(O1)C(C(CO)O)O)N)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)N)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546353 | |

| Record name | methyl (2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56070-37-2 | |

| Record name | methyl (2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。